1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene
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Description
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used in organometallic synthesis. This compound is selectively prepared and used for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, indicating its utility in complex organic syntheses (Porwisiak & Schlosser, 1996).
Solid-State Synthesis of Indoles
Compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the solid-state synthesis of 3-substituted indoles. These compounds facilitate one-pot synthesis under room temperature conditions, demonstrating their role in novel synthetic methodologies (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).
Synthesis of Novel Compounds
Bromo-benzene derivatives, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized for applications in graphene nanoribbon synthesis. This illustrates their potential in the field of materials science and nanotechnology (Patil, Uthaisar, Barone, & Fahlman, 2012).
Fluorescence Properties
Studies have been conducted on the fluorescence properties of related compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene. These studies are crucial for understanding the photoluminescence properties of these compounds, which may have applications in materials science and sensor technology (Zuo-qi, 2015).
Catalysis and Chemical Reactions
Bromo-benzene compounds have been used in various catalytic and chemical reactions. For instance, bromo-substituted compounds are employed in bromine atom-transfer radical addition reactions, showcasing their utility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).
Applications in Asymmetric Synthesis
The novel axially dissymmetric ligands with chiral 2,2,2-trifluoro-1-hydroxyethyl groups derived from bromo-benzene compounds are used in reactions such as the synthesis of 1-phenylpropanol with high asymmetric induction. This indicates their significance in asymmetric synthesis (Omote, Kominato, Sugawara, Sato, Ando, & Kumadaki, 1999).
properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFMYIAZKESQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590101 |
Source
|
Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene | |
CAS RN |
850349-30-3 |
Source
|
Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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